![molecular formula C9H9ClN2O B3310076 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one CAS No. 944902-33-4](/img/structure/B3310076.png)
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one
Overview
Description
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives that have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism Of Action
The exact mechanism of action of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that the anticancer activity of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one may be due to its ability to interfere with DNA replication and induce cell death.
Biochemical And Physiological Effects
Studies have shown that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity by inhibiting the replication of influenza virus and hepatitis C virus. These findings suggest that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized using a simple and efficient method, making it a suitable choice for large-scale production. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular and molecular processes.
However, one of the limitations of using 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This information could help to optimize the design of new derivatives with improved activity and selectivity.
Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in vivo. This information could help to determine the optimal dosing regimen and potential toxicity of this compound in animal models.
Finally, the potential therapeutic applications of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one should be further explored. This compound has shown promising activity against cancer, viral infections, and inflammatory diseases, and may have potential as a novel therapeutic agent. Therefore, further studies are needed to evaluate its efficacy and safety in preclinical and clinical settings.
Scientific Research Applications
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antiviral activity against influenza virus and hepatitis C virus. Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. These findings suggest that 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
4-chloro-2-methyl-7,8-dihydro-5H-quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIAONFSQWRJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(=O)CC2)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717057 | |
Record name | 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one | |
CAS RN |
944902-33-4 | |
Record name | 4-Chloro-7,8-dihydro-2-methyl-6(5H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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